molecular formula C11H11ClN4 B13329130 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

Cat. No.: B13329130
M. Wt: 234.68 g/mol
InChI Key: RTISHFXUCDAULH-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine (CAS 954229-97-1) is a high-value chemical intermediate with significant applications in medicinal chemistry and neuroscience research . This compound, with the molecular formula C11H11ClN4 and a molecular weight of 234.68, features a 2-chloropyrimidine head group linked via an amine chain to a pyridine ring, a structure common in the development of potent and selective enzyme inhibitors . Its primary research value lies in its role as a key precursor in the synthesis of novel 2,4-disubstituted pyrimidines designed as potent and selective inhibitors of neuronal Nitric Oxide Synthase (nNOS) . Overactivation of nNOS is implicated in the pathology of several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases . The strategic design of inhibitors incorporating this scaffold aims to achieve high inhibitory potency and isoform selectivity while improving cellular permeability and blood-brain barrier penetration, addressing a major challenge in developing neuroprotective therapeutics . Researchers utilize this compound to explore treatments that could prevent or attenuate NO-mediated neurotoxicity. The product is offered with a purity of 95% or higher and is intended for research purposes in a controlled laboratory environment . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H11ClN4

Molecular Weight

234.68 g/mol

IUPAC Name

2-chloro-N-(2-pyridin-3-ylethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H11ClN4/c12-11-15-7-4-10(16-11)14-6-3-9-2-1-5-13-8-9/h1-2,4-5,7-8H,3,6H2,(H,14,15,16)

InChI Key

RTISHFXUCDAULH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCNC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Material Synthesis: 2,4-Dichloropyrimidine Derivatives

The core heterocyclic scaffold, 2,4-dichloropyrimidine, serves as the primary precursor. Its synthesis typically involves chlorination of pyrimidine derivatives, achieved via chlorinating agents like phosphorus oxychloride (POCl₃). For example, the synthesis of 2,4-dichloropyrimidine involves refluxing pyrimidine-4,6-diol with POCl₃, followed by purification through column chromatography.

Key Reaction:

Pyrimidine-4,6-diol + POCl₃ → 2,4-Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) for Amination

The pivotal step involves nucleophilic substitution at the 4-position chlorine of 2,4-dichloropyrimidine with a 2-(pyridin-3-yl)ethylamine derivative. This is achieved under basic conditions, often using potassium carbonate (K₂CO₃) or sodium hydride (NaH), in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Experimental Example:

  • Reagents:

    • 2,4-Dichloropyrimidine
    • 2-(Pyridin-3-yl)ethylamine derivative
    • Base (e.g., K₂CO₃ or NaH)
    • Solvent (DMF or DMSO)
  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in DMF.
    • Add the amine nucleophile and base.
    • Heat at 80–120°C under inert atmosphere for 2–12 hours.
    • Monitor reaction progress via TLC or LC-MS.
    • Work-up involves quenching, extraction with ethyl acetate, washing, drying, and purification via chromatography.

Data:

Compound Yield Purification Method Characterization Data
2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine ~60–80% Silica gel chromatography NMR, LC-MS confirmation

Optimization via Conformational and Quantum Chemical Analyses

Recent studies have employed high-level quantum chemical calculations (e.g., MP2/6-31++G**) to determine the most stable conformations of intermediates, especially the 2-acylaminothiazole core, which influences subsequent reactivity and binding affinity. Such conformational insights guide the selection of reaction conditions and the design of derivatives.

Findings:

Conformation Stability Key Interactions Relevance
Conformation 2 Most stable Intramolecular hydrogen bonding, sulfur–oxygen interaction Critical for receptor binding

Final Assembly: Coupling and Purification

The final step involves coupling the heterocyclic amine with appropriate electrophiles or acylating agents to yield the target compound. Microwave-assisted synthesis has been employed to accelerate reactions, with conditions typically at 170°C for 30–90 minutes.

Example:

  • Reagents:

    • The amino pyrimidine derivative
    • Acylating agents or electrophiles (e.g., formaldehyde, acetic anhydride)
    • Solvent: N-methylpyrrolidone (NMP), ethanol, or DMSO
    • Base: DIPEA, sodium carbonate
  • Procedure:

    • Mix reagents under microwave irradiation.
    • Work-up involves concentration, extraction, and chromatography.

Data Tables Summarizing Key Preparation Parameters

Step Reagents Solvent Conditions Yield Notes
1 Pyrimidine-4,6-diol + POCl₃ POCl₃ Reflux 120°C 70–80% Chlorination of pyrimidine ring
2 2,4-Dichloropyrimidine + 2-(pyridin-3-yl)ethylamine DMF 80–120°C, 2–12 h 60–75% Nucleophilic substitution at 4-position
3 Halogenation (NBS) DCM Room temp Variable Regioselective halogenation at 2-position
4 Coupling with acyl or amine derivatives NMP, ethanol Microwave at 170°C 30–90% Final assembly of compound

Notes on Reaction Optimization and Purification

  • Reaction Monitoring: Use LC-MS or TLC to track progress.
  • Purification: Silica gel chromatography with appropriate solvent gradients (e.g., hexane/ethyl acetate, DCM/methanol).
  • Purity Confirmation: Employ NMR spectroscopy, HRMS, and HPLC to confirm >95% purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Positional Isomers: 6-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine

  • Structure : The 6-chloro isomer (CAS 1248254-94-5) shares the same substituents but with chlorine at the pyrimidine’s 6-position instead of 2.
  • Key Differences :
    • Electronic Effects : Chlorine at C2 (target compound) withdraws electrons more strongly from the pyrimidine ring compared to C6, altering reactivity and binding interactions.
    • Biological Activity : Positional isomers often exhibit divergent pharmacological profiles. For example, 2-chloro derivatives are prioritized in kinase inhibitors due to better alignment with ATP-binding pockets .
  • Data : Molecular weight = 234.68; SMILES: Clc1ncnc(c1)NCCc1cccnc1 .

Substituted Phenyl Derivatives: 2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine

  • Structure : This compound (CAS 1197956-18-5) replaces the pyridinylethyl group with a 2-(isopropylsulfonyl)phenyl moiety.
  • Key Differences :
    • Solubility : The sulfonyl group increases hydrophilicity compared to the lipophilic pyridinylethyl chain.
    • Steric Effects : The bulky isopropylsulfonyl group may hinder binding in sterically constrained targets.
  • Data : Molecular formula = C₁₃H₁₄ClN₃O₂S; Preservation at -20°C .

Propargyl-Substituted Analogue: 2-Chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine

  • Structure : Features a propargyl group (C≡C-CH₂) instead of the pyridinylethyl chain (CAS 477593-82-1).
  • Key Differences :
    • Reactivity : The alkyne group enables click chemistry modifications, useful in probe synthesis.
    • Size : The smaller propargyl substituent reduces steric bulk but may limit aromatic interactions.
  • Data : Molecular formula = C₇H₆ClN₃ .

Pyrazolopyrimidine Derivatives

  • Example : 1-[2-chloro-2-(4-chlorophenyl)ethyl]-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1283727-50-3).
  • Key Differences: Core Structure: The pyrazolo[3,4-d]pyrimidine core introduces a fused ring system, enhancing planarity and rigidity.
  • Data : Molecular weight = 399.28; Formula = C₁₉H₁₆Cl₂N₆ .

Indazole-Fused Derivatives

  • Example : N-(2-Chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (CAS 444731-74-2).
  • Methyl Groups: Enhance metabolic stability by blocking oxidation sites.
  • Data : Similarity score = 0.99 to parent compound .

Comparative Analysis Table

Compound Chlorine Position Substituent Molecular Weight Key Properties
Target Compound C2 2-(Pyridin-3-yl)ethyl 234.68 Enhanced π-π stacking, kinase inhibition potential
6-Chloro Isomer C6 2-(Pyridin-3-yl)ethyl 234.68 Altered electronic profile, lower kinase affinity
2-(Isopropylsulfonyl)phenyl Derivative C2 2-(Isopropylsulfonyl)phenyl 311.79 Increased solubility, steric hindrance
Propargyl Analogue C2 Prop-2-yn-1-yl 171.60 Click chemistry utility, reduced bulk
Pyrazolopyrimidine Derivative N/A (core change) Dichlorophenyl + pyridinylmethyl 399.28 High lipophilicity, rigid core

Research Findings and Implications

  • Synthetic Routes: The target compound and analogues are typically synthesized via nucleophilic substitution reactions, as seen in the preparation of AWG117 (), where 4-chlorothieno[3,2-d]pyrimidine reacts with amines under heated conditions .
  • Pharmacological Relevance : 2-Chloro substitution is critical for kinase inhibition, as evidenced by its prevalence in clinical candidates (). The pyridinylethyl group in the target compound may improve blood-brain barrier penetration compared to sulfonyl or propargyl groups .
  • Thermal Properties: Pyrimidine derivatives with aromatic substituents (e.g., pyridinylethyl) exhibit higher melting points (268–287°C) due to intermolecular stacking, as noted in .

Biological Activity

2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine, with the CAS number 954229-97-1, is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally characterized by the presence of a chloro group and a pyridine moiety, which are known to influence its interaction with biological targets.

The molecular formula of 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine is C10H10ClN3C_{10}H_{10}ClN_3 with a molecular weight of approximately 221.66 g/mol. Its structure can be represented as follows:

SMILES Cc1ncnc Cl c1c cn1ccccc1 CCc2ccncc2\text{SMILES Cc1ncnc Cl c1c cn1ccccc1 CCc2ccncc2}

Biological Targets and Mechanisms

Research indicates that compounds similar to 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine often target various kinases, including receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling and cancer progression. Specifically, studies have highlighted that pyrimidine derivatives can exhibit selective inhibition of kinases involved in tumor growth and metastasis .

Key Biological Activities:

  • Antitumor Activity : Compounds within this chemical class have been shown to possess significant antitumor properties. For instance, derivatives targeting class III RTKs demonstrated promising results in both in vitro and in vivo models .
  • Inhibition of Dihydrofolate Reductase (DHFR) : Some pyrimidine derivatives are known inhibitors of DHFR, an enzyme critical for DNA synthesis and cell proliferation . This inhibition can lead to reduced tumor growth.
  • Kinase Inhibition : The compound may exhibit selective inhibition against specific kinases, potentially leading to therapeutic applications in oncology .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms:

  • In Vitro Studies : In a study involving pyrimidine derivatives, compounds were tested for their ability to inhibit tumor cell proliferation. Results indicated that certain structural modifications significantly enhanced their inhibitory effects on cancer cell lines .
  • In Vivo Models : Animal studies have demonstrated that compounds similar to 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine can effectively reduce tumor size in murine models when administered at therapeutic doses .
  • Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to the ATP-binding site of kinases, suggesting a competitive inhibition mechanism that could be exploited for drug development .

Data Tables

The following table summarizes key findings from recent research on related compounds:

Compound NameBiological ActivityReference
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureaSelective RTK inhibition
Pyrido[2,3-d]pyrimidine derivativesDHFR inhibition
6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidinKinase activity against Abl
4-amino-3-iodo-pyrazolo[3,4-d]pyrimidineAntimicrobial activity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-N-(2-(pyridin-3-yl)ethyl)pyrimidin-4-amine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-dichloropyrimidine with 2-(pyridin-3-yl)ethylamine in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) and a polar aprotic solvent (e.g., 1,4-dioxane or DMF) under inert atmosphere at 80–100°C for 3–6 hours . Purification via flash column chromatography (silica gel) or recrystallization improves purity. Monitoring by TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Identifies proton environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) and carbon backbone .
  • HRMS : Confirms molecular weight (e.g., m/z [M+H]+ calculated for C11H12ClN4: 247.07) .
  • IR Spectroscopy : Detects functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

Q. How does the chloro-pyrimidine moiety influence reactivity in downstream modifications?

  • Methodology : The 2-chloro group on pyrimidine is highly electrophilic, enabling Suzuki couplings, nucleophilic substitutions, or cross-coupling reactions. For instance, replacing chlorine with aryl/heteroaryl groups via palladium catalysis (e.g., Pd(PPh3)4, Na2CO3, DME/H2O) can generate derivatives for biological screening .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrimidine derivatives?

  • Methodology :

  • Comparative SAR : Compare analogues (e.g., 4-[(3R)-3-(2-chloro-4-methylsulfonylphenyl)-1,4-oxazepan-4-yl]-6-methylpyrimidin-2-amine) to identify critical substituents. For example, replacing the pyridine-3-yl group with a tetrazole ring (as in ) alters bioactivity .
  • Meta-Analysis : Cross-reference biological data (e.g., IC50 values in kinase assays) from multiple studies to identify outliers and validate trends .

Q. How can computational methods predict the binding affinity of this compound to kinase targets?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., tyrosine kinases). Validate predictions with in vitro kinase inhibition assays .
  • MD Simulations : Simulate ligand-protein stability over 100+ ns to assess binding mode persistence .

Q. What experimental designs mitigate variability in biological assays (e.g., enzyme inhibition)?

  • Methodology :

  • Dose-Response Curves : Use 8–12 concentration points in triplicate to calculate accurate IC50 values.
  • Positive Controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
  • Blind Screening : Mask compound identities during high-throughput screening to reduce bias .

Q. How do electronic effects of the pyridine-3-yl group impact electrochemical behavior?

  • Methodology :

  • Cyclic Voltammetry : Measure redox potentials in non-aqueous solvents (e.g., acetonitrile) to assess electron-donating/withdrawing effects. The pyridine ring typically shows quasi-reversible oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) .
  • DFT Calculations : Correlate HOMO/LUMO energies with experimental redox data to predict reactivity .

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